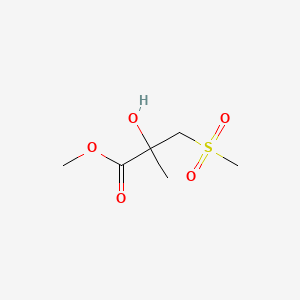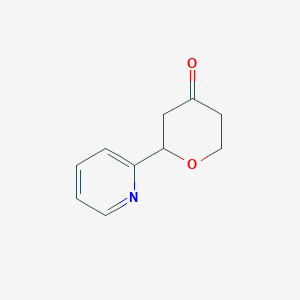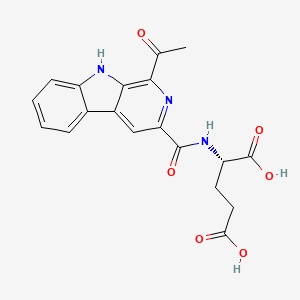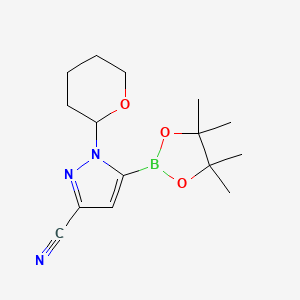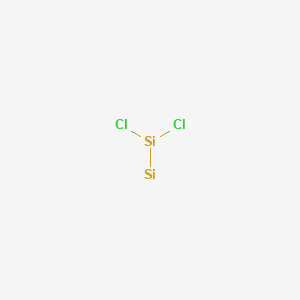
Dichlorodisilen-1-ylidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodisilen-1-ylidene is a unique organosilicon compound characterized by the presence of a silicon-silicon double bond This compound is of significant interest in the field of organosilicon chemistry due to its distinctive electronic and structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodisilen-1-ylidene typically involves the reaction of dichlorosilane with a suitable base. One common method is the dehydrohalogenation of dichlorosilane using a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent the decomposition of the product.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other organosilicon compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorodisilen-1-ylidene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Reduction reactions can yield silanes and other reduced silicon species.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silicon dioxide and various silicon-oxygen compounds.
Reduction: Silanes and other reduced silicon species.
Substitution: Alkyl or aryl-substituted silicon compounds.
Aplicaciones Científicas De Investigación
Dichlorodisilen-1-ylidene has found applications in various fields of scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications.
Medicine: Its unique properties are being investigated for use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials with unique electronic and mechanical properties.
Mecanismo De Acción
The mechanism by which dichlorodisilen-1-ylidene exerts its effects is primarily through its reactivity with various chemical species. The silicon-silicon double bond and the presence of chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds also feature a double bond and are known for their diverse chemical reactivity and biological activities.
Saturated Five-Membered Thiazolidines: These compounds are structurally similar and exhibit a wide range of pharmacological properties.
Uniqueness
Dichlorodisilen-1-ylidene is unique due to its silicon-silicon double bond and the presence of chlorine atoms, which confer distinctive electronic and structural properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high reactivity and specificity.
Propiedades
Número CAS |
20424-84-4 |
|---|---|
Fórmula molecular |
Cl2Si2 |
Peso molecular |
127.07 g/mol |
Nombre IUPAC |
dichloro(silyl)silane |
InChI |
InChI=1S/Cl2Si2/c1-4(2)3 |
Clave InChI |
LSZGJUOYEHQGKU-UHFFFAOYSA-N |
SMILES canónico |
[Si][Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
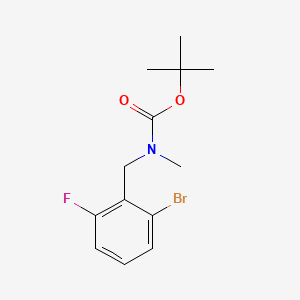
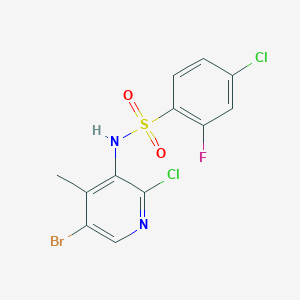
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
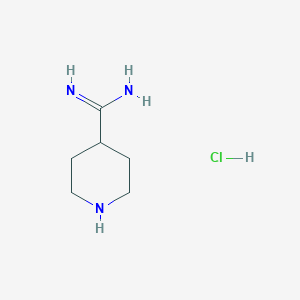
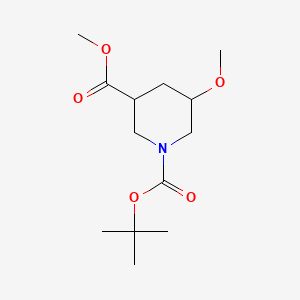
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
